molecular formula C23H26FN3O4S2 B2574339 1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one CAS No. 941950-96-5

1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one

Cat. No. B2574339
CAS RN: 941950-96-5
M. Wt: 491.6
InChI Key: MWRFRNPRMVRXFC-UHFFFAOYSA-N
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Description

1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one is a useful research compound. Its molecular formula is C23H26FN3O4S2 and its molecular weight is 491.6. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Synthesis Techniques

  • Crystal Structure Studies : Compounds with similar structures, including piperazine derivatives, have been synthesized and analyzed using crystal X-ray diffraction. These studies provide insights into molecular conformations, crystal packing, and intermolecular hydrogen bonding, which are crucial for understanding the physicochemical properties and reactivity of such compounds (Kumara et al., 2017).

  • Synthesis and Characterization : Novel synthesis methods have been developed for piperazine derivatives, characterized by spectroscopic evidence and crystal XRD data. These synthetic approaches are vital for creating compounds with potential biological activities and can be applied in drug discovery and development (Sanjeevarayappa et al., 2015).

Biological Evaluation

  • Antimicrobial Activities : Some piperazine derivatives have been synthesized and evaluated for their in vitro antibacterial and anthelmintic activities. These studies aim to identify new compounds with potential therapeutic applications, focusing on their effectiveness against various bacterial strains and parasites (Patel et al., 2009).

  • Antioxidant Properties : The antioxidant capabilities of compounds containing piperazine moieties have been explored through in vitro screenings. These screenings help determine their potential as antioxidant agents, which could contribute to the development of treatments for oxidative stress-related diseases (Malík et al., 2017).

properties

IUPAC Name

1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-fluorophenyl)sulfonylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O4S2/c1-2-31-19-5-3-6-20-22(19)25-23(32-20)27-14-12-26(13-15-27)21(28)7-4-16-33(29,30)18-10-8-17(24)9-11-18/h3,5-6,8-11H,2,4,7,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRFRNPRMVRXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one

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